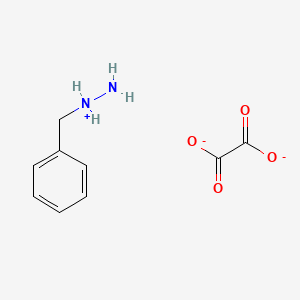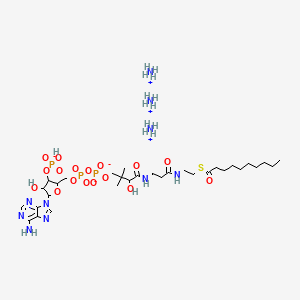
(2E)-2-Hexadecenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Hexadecenoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from hexadecenoic acid and ethanol, forming a compound with a long carbon chain and a double bond in the trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Hexadecenoic Acid Ethyl Ester typically involves the esterification of hexadecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the continuous mixing of hexadecenoic acid and ethanol in the presence of an acid catalyst, followed by the removal of water to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Hexadecenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Hexadecenoic acid and ethanol.
Reduction: Hexadecanol.
Transesterification: A new ester and ethanol.
Applications De Recherche Scientifique
(2E)-2-Hexadecenoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2E)-2-Hexadecenoic Acid Ethyl Ester exerts its effects involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release hexadecenoic acid, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: A common ester with a shorter carbon chain and different properties.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Benzoate: An aromatic ester with applications in perfumes and as a solvent.
Uniqueness
(2E)-2-Hexadecenoic Acid Ethyl Ester is unique due to its long carbon chain and the presence of a double bond in the trans configuration. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C18H34O2 |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
ethyl (E)-hexadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3/b17-16+ |
Clé InChI |
WKKVQOAYYIWUKZ-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(=O)OCC |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)


![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)





![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)



